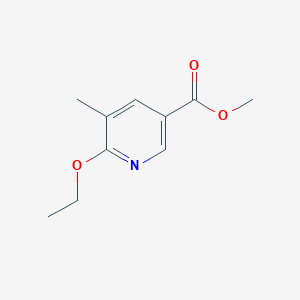
Methyl 6-ethoxy-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-ethoxy-5-methylnicotinate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of nicotinic acid and belongs to the class of nicotinates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-5-methylnicotinate typically involves the esterification of 6-ethoxy-5-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the reagents used
Scientific Research Applications
Methyl 6-ethoxy-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The compound may also interact with cellular receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
6-methyl nicotinate: A synthetic nicotine analog used in electronic cigarettes .
Uniqueness
Methyl 6-ethoxy-5-methylnicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 6-ethoxy-5-methylnicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethoxy Group: Present at the sixth position of the pyridine ring.
- Methyl Group: Located at the fifth position.
This unique substitution pattern may influence its chemical reactivity and biological interactions.
The biological activity of this compound is believed to involve:
- Enzyme Modulation: The compound may interact with various enzymes, influencing metabolic pathways and cellular functions.
- Receptor Binding: It potentially binds to specific receptors involved in inflammation and metabolic regulation, thereby modulating physiological responses.
Research indicates that this compound may impact pathways related to oxidative stress and inflammation, contributing to its therapeutic potential in various medical applications.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects. Preliminary studies suggest it exhibits activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as those involving prostaglandins and nitric oxide synthase.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
- Inflammation Reduction : In vitro experiments demonstrated that treatment with this compound led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth | |
| Anti-inflammatory | Decreased cytokine production | |
| Enzyme modulation | Altered activity of metabolic enzymes |
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-ethoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
AIQBMHUOMPIOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















